molecular formula C7H11NO4 B15304699 (2R)-4-acetylmorpholine-2-carboxylic acid

(2R)-4-acetylmorpholine-2-carboxylic acid

Cat. No.: B15304699
M. Wt: 173.17 g/mol
InChI Key: ZRKDVLAKXLCMKC-ZCFIWIBFSA-N
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Description

(2R)-4-acetylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring substituted with an acetyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-acetylmorpholine-2-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the morpholine derivative with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-acetylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the morpholine ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(2R)-4-acetylmorpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2R)-4-acetylmorpholine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The specific pathways and molecular targets depend on the context of its application, such as its use as an enzyme inhibitor or a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-2-carboxylic acid: Lacks the acetyl group but shares the morpholine ring and carboxylic acid functionality.

    4-acetylmorpholine: Contains the acetyl group and morpholine ring but lacks the carboxylic acid group.

Uniqueness

(2R)-4-acetylmorpholine-2-carboxylic acid is unique due to the presence of both the acetyl group and the carboxylic acid group on the morpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2R)-4-acetylmorpholine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

ZRKDVLAKXLCMKC-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N1CCO[C@H](C1)C(=O)O

Canonical SMILES

CC(=O)N1CCOC(C1)C(=O)O

Origin of Product

United States

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